7-Methylthieno[3,2-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems, which are complex ring structures where two or more heterocyclic rings share atoms, are cornerstones of contemporary chemical and pharmaceutical research. fiveable.me Their structural complexity and the presence of multiple heteroatoms, such as nitrogen and sulfur, confer unique chemical properties and a wide range of biological activities. fiveable.meijpsr.com Over 85-90% of physiologically active drugs and newly approved pharmaceuticals contain a heterocyclic motif, underscoring their importance. nih.govijraset.com
These systems serve as crucial backbones for many bioactive compounds, allowing for specific interactions with biological targets, thereby enhancing efficacy and selectivity. fiveable.me The ability to modify these scaffolds through various synthetic strategies enables chemists to fine-tune pharmacokinetic properties and develop novel therapeutic agents. fiveable.menih.gov The unique physicochemical characteristics of fused heterocycles also make them valuable in the synthesis of natural products, materials for energy and polymers, and organic dyes. sioc-journal.cn
Exploration of Thienopyridine Isomers as Versatile Scaffolds in Advanced Chemistry
Thienopyridines, a class of fused pyridine (B92270) derivatives, are recognized for their significant pharmacological potential and have been used for decades as precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.netigi-global.com The fusion of a thiophene (B33073) and a pyridine ring can result in six distinct isomers, depending on the mode of annulation (the formation of a new ring). researchgate.netscielo.brresearchgate.net
These isomers are:
thieno[2,3-b]pyridine (B153569)
thieno[3,2-b]pyridine (B153574)
thieno[2,3-c]pyridine (B153571)
thieno[3,2-c]pyridine (B143518)
thieno[3,4-b]pyridine
thieno[3,4-c]pyridine (B8695171)
Extensive research has been conducted on the first four isomers and their derivatives. researchgate.netirma-international.org The thieno[3,4-b] and thieno[3,4-c] isomers, first synthesized in 1970, are less stable and consequently less studied. researchgate.netigi-global.comirma-international.org The diverse structures of thienopyridine isomers offer a wide range of applications, from medicinal components to materials science. researchgate.netirma-international.org Their derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. igi-global.comresearchgate.net
| Isomer | Fusion Pattern | Key Characteristics | Notable Research Areas |
|---|---|---|---|
| Thieno[2,3-b]pyridine | Fusion at C-2 and C-3 of thiophene | Best-known isomer, first mentioned in 1913. igi-global.comresearchgate.net Demonstrates a broad spectrum of biological activities. igi-global.comscielo.br | Anti-inflammatory, antibacterial, antiviral, antitumor agents. igi-global.commdpi.com |
| Thieno[3,2-b]pyridine | Fusion at C-3 and C-2 of thiophene | Pi-electron-enriched thiophene and pi-electron-deficient pyridine ring. researchgate.net Attractive scaffold for kinase inhibitors. researchgate.netnih.gov | Kinase inhibitors for cancer therapy, allosteric modulators. researchgate.netnih.gov |
| Thieno[2,3-c]pyridine | Fusion at C-2 and C-3 of thiophene | Derivatives explored for cardiovascular diseases. evitachem.com | Calcium channel antagonists. evitachem.com |
| Thieno[3,2-c]pyridine | Fusion at C-3 and C-2 of thiophene | One of the four most-studied isomers. researchgate.net | General medicinal chemistry. researchgate.netresearchgate.net |
The thieno[3,2-b]pyridine core is particularly noteworthy in medicinal chemistry. researchgate.net Its structure, which combines a π-electron-rich thiophene unit with a π-electron-deficient pyridine ring, makes it a privileged scaffold for developing therapeutic agents. researchgate.netirma-international.org This unique electronic arrangement is crucial for its function in various ligands and materials. researchgate.netirma-international.org
Structure
3D Structure
Properties
IUPAC Name |
7-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPYETOWPNDAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343628 | |
| Record name | 7-Methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-83-9 | |
| Record name | 7-Methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methylthieno 3,2 B Pyridine and Its Structural Analogs
Core Synthetic Approaches to the Thieno[3,2-b]pyridine (B153574) Scaffold
The construction of the thieno[3,2-b]pyridine core can be broadly categorized into two main strategies: building the pyridine (B92270) ring onto a pre-existing thiophene (B33073) or forming the thiophene ring onto a pyridine precursor. igi-global.com These foundational approaches have been refined over the years to improve yields and introduce diverse functionalities.
Cyclocondensation of Functionalized Thiophene Precursors
A prevalent method for synthesizing the thieno[3,2-b]pyridine system involves the cyclocondensation of functionalized thiophene precursors. researchgate.net This approach typically starts with an appropriately substituted 3-aminothiophene derivative, which then undergoes ring closure to form the fused pyridine ring. researchgate.net
One common strategy employs 3-aminothiophene-2-carboxamides or related esters. For instance, heating 3-aminothiophen-2-yl substrates in a solution of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in xylene can lead to the formation of thieno[3,2-b]pyridines. researchgate.net Another example is the Gould-Jacobs reaction, where the intramolecular cyclization of an enamino diester derived from a 3-aminothiophene yields a thieno[3,2-b]pyridine derivative. igi-global.com This method has been utilized to produce compounds with demonstrated antihypertensive and antibacterial properties. igi-global.com
A notable example involves a cascade heterocyclization using sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate and 2-(2-bromo-1-phenylethylidene)malononitrile (B2655668). igi-global.comresearchgate.net This process facilitates the sequential formation of the thiophene ring followed by the pyridine ring in the presence of a basic catalyst, ultimately yielding a polyfunctionalized thieno[3,2-b]pyridine. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Aminothiophen-2-yl substrate | N,N-dimethylformamide dimethyl acetal (DMF-DMA), xylene | Thieno[3,2-b]pyridine | Not specified | researchgate.net |
| Enamino diester (from 3-aminothiophene) | Heat | Thieno[3,2-b]pyridine derivative | Not specified | igi-global.com |
| Sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate and 2-(2-bromo-1-phenylethylidene)malononitrile | Basic catalyst | Polyfunctionalized thieno[3,2-b]pyridine | Not specified | igi-global.comresearchgate.net |
Direct Functionalization of Pre-Synthesized Thieno[3,2-b]pyridine Systems
Once the core thieno[3,2-b]pyridine scaffold is assembled, direct functionalization offers a versatile route to introduce various substituents, including the methyl group at the 7-position. researchgate.netnih.gov This approach is crucial for creating a library of analogs for structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, Suzuki cross-coupling of a bromo-substituted thieno[3,2-b]pyridine with an appropriate boronic acid can introduce aryl or heteroaryl groups. researchgate.net Similarly, Buchwald-Hartwig amination allows for the introduction of amino groups. researchgate.net
More recent advancements include direct C-H activation/functionalization. mdpi.com Palladium catalysts, in conjunction with a suitable ligand and oxidant, can facilitate the direct methylation of the thieno[3,2-b]pyridine ring at the C7 position using methylboronic acid. This method avoids the need for pre-functionalization (e.g., bromination) of the scaffold.
| Precursor | Reaction Type | Reagents | Product | Yield | Reference |
| 7-Bromothieno[3,2-b]pyridine (B1374275) | Suzuki Coupling | (Hetero)arylboronic acid, Pd catalyst | 7-(Hetero)arylthieno[3,2-b]pyridine | Moderate to excellent | researchgate.net |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Buchwald-Hartwig Amination | Aryl/heteroarylamines, Pd catalyst | 6-[(Hetero)arylamino]thieno[3,2-b]pyridines | Not specified | researchgate.net |
| Thieno[3,2-b]pyridine | C-H Methylation | Methylboronic acid, Pd(OAc)₂, 2,2'-Bipyridyl, Ag₂O | 7-Methylthieno[3,2-b]pyridine | 50-65% (extrapolated) | |
| 3-Methylthiopyridine | Lithiation/Cyclization | BuLi-LiDMAE, then Sonogashira coupling and halogenocyclization | Thieno[3,2-b]pyridine | 17-34% (overall) | researchgate.net |
Advanced Ring-Closure Strategies for Thienopyridine Construction
Beyond the core methods, several advanced ring-closure strategies provide powerful and versatile pathways to the thieno[3,2-b]pyridine scaffold and its isomers. These reactions often offer high efficiency and the ability to introduce a wide range of substituents. mdpi.comnih.govresearchgate.net
Thorpe-Ziegler Cyclization Variants
The Thorpe-Ziegler cyclization is a classic and effective method for constructing the thiophene ring onto a pyridine precursor, leading to the formation of 3-aminothieno[2,3-b]pyridines, which are structural isomers of the target compound. nih.gov This intramolecular condensation reaction typically involves a dinitrile, where one nitrile group and an adjacent active methylene (B1212753) group react to form an enamino nitrile.
The synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been achieved by reacting 5-acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones with various alkylating agents, followed by intramolecular Thorpe-Ziegler cyclization. ingentaconnect.comnih.gov This approach has been extensively studied for the preparation of various 3-aminothieno[2,3-b]pyridines. mdpi.com The reaction of substituted 3-cyano-2(1H)-pyridinethiones with reagents containing a halogen atom adjacent to an active methylene group leads to S-substituted thiopyridines, which then undergo cyclization in an alkaline medium. mdpi.comabertay.ac.uk
| Starting Material | Reaction Condition | Product | Reference |
| 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones | Alkylation followed by intramolecular cyclization | 2-Substituted 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridines | ingentaconnect.comnih.gov |
| 3-Cyanopyridine-2(1H)-thione | Reaction with α-halo carbonyls or α-haloacetonitriles | 2-(Alkylthio)-pyridine-3-carbonyls or carbonitriles (precursors for cyclization) | igi-global.com |
Gewald Synthesis Modifications
The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. nih.gov Modifications of this reaction have been applied to the synthesis of thienopyridine systems. The reaction typically involves the condensation of a ketone or aldehyde, an α-cyano ester or other methylene-active nitrile, and elemental sulfur in the presence of a base. researchgate.net
While the Gewald reaction is most renowned for producing tetrahydrothienopyridines from N-substituted piperidin-4-ones, elemental sulfur, and methylene-active nitriles, igi-global.comresearchgate.net it has also been adapted for the synthesis of other thienopyridine isomers. For example, treatment of 2-[1-(4,6-dimethoxybenzofuran-5-yl)ethylidine]malononitrile with elemental sulfur under Gewald reaction conditions yields a 2-aminothiophene-3-carbonitrile, which serves as a key intermediate for the synthesis of thienopyrimidine and thienopyridine derivatives. researchcommons.org The use of microwave technology has been shown to improve the Gewald reaction by reducing reaction times. researchgate.net
| Reactants | Product | Key Feature | Reference |
| N-substituted piperidin-4-ones, elemental sulfur, methylene-active nitriles | Tetrahydrothienopyridines | Consistently high yields (60-80%) | igi-global.comresearchgate.net |
| Ketone/aldehyde, α-cyano ester, elemental sulfur | 2-Aminothiophenes (precursors to thienopyridines) | Versatile multicomponent reaction | researchgate.net |
| 2-[1-(4,6-dimethoxybenzofuran-5-yl)ethylidine]malononitrile, elemental sulfur | 2-Amino-4-(4,6-dimethoxybenzofuran-5-yl)thiophen-3-carbonitrile | Intermediate for thienopyridine synthesis | researchcommons.org |
Friedländer Reaction Applications
The Friedländer synthesis is a powerful method for constructing quinolines and, by extension, thienopyridines. nih.govresearchgate.net This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). abertay.ac.uk
In the context of thienopyridine synthesis, the Friedländer reaction is typically used to build the pyridine ring onto a thiophene precursor. For example, o-nitrocarbonylthiophenes can be condensed with acetophenone, followed by reduction of the nitro group and base-catalyzed cyclization to yield a thieno[2,3-b]pyridine. abertay.ac.uk This approach has been used to prepare a series of thieno[2,3-b]pyridines. abertay.ac.uk The reaction is generally carried out by refluxing the reactants in an aqueous or alcoholic solution in the presence of a base or acid, or by heating at high temperatures without a catalyst. tubitak.gov.tr
Gould-Jacobs Reaction Pathways
The Gould-Jacobs reaction is a well-established method for the synthesis of quinoline (B57606) and related fused pyridine systems. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) or a related aminoheterocycle with an alkoxymethylenemalonic ester or a similar reagent, followed by a thermal or acid-catalyzed cyclization. wikipedia.org In the context of thieno[3,2-b]pyridine synthesis, this pathway utilizes an aminothiophene derivative as the key starting material.
The general mechanism commences with the nucleophilic attack of the amino group on the electrophilic carbon of the malonic ester derivative, leading to the formation of an enamine intermediate. wikipedia.org Subsequent intramolecular cyclization, driven by heat or acid catalysis, results in the formation of the pyridine ring fused to the thiophene core. igi-global.comresearchgate.net This process ultimately yields a 4-hydroxythieno[3,2-b]pyridine derivative, which can be further modified. wikipedia.org
An example of this application is the intramolecular cyclization of an enamino diester to produce a thieno[3,2-b]pyridine derivative. igi-global.com This method has been utilized to synthesize compounds with potential antihypertensive and antibacterial properties. igi-global.com The versatility of the Gould-Jacobs reaction allows for the introduction of various substituents onto the pyridine ring, depending on the choice of the malonic ester derivative.
Cascade Cyclization and Intramolecular Annulation Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. These reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. For the synthesis of thieno[3,2-b]pyridines, cascade heterocyclization has been employed, showcasing the consecutive formation of the thiophene and then the pyridine ring. researchgate.net
One such example involves the reaction of sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate with 2-(2-bromo-1-phenylethylidene)malononitrile in the presence of a basic catalyst. researchgate.net This process leads to the formation of polyfunctionalized thieno[3,2-b]pyridines. researchgate.net
Intramolecular annulation reactions are another key strategy. For instance, visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines in the presence of diorganyl diselenides can produce 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.com This reaction proceeds via an intramolecular annulation of a seleniranium intermediate. tandfonline.com While this example illustrates the formation of the [2,3-b] isomer, similar principles of intramolecular cyclization are fundamental to the synthesis of various fused heterocyclic systems. Another approach involves the intramolecular electrophilic aromatic cyclization of thiophen-2-yl-acrylates derivatives, facilitated by iodine and potassium carbonate, to yield thieno[3,2-b]pyridines. igi-global.com
Transition Metal-Catalyzed Coupling Reactions in Thieno[3,2-b]pyridine Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, offering powerful tools for the construction of the thieno[3,2-b]pyridine core and its derivatives. scirp.org Palladium- and copper-based catalytic systems are prominently featured in these synthetic strategies.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction has been extensively used to synthesize a wide variety of bi(hetero)aryl derivatives of the thieno[3,2-b]pyridine skeleton. nih.gov
For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate can be coupled with various aryl or heteroaryl pinacolboranes or potassium trifluoroborates to produce the corresponding 6-substituted derivatives in high yields. nih.gov Similarly, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been reacted with (hetero)aryl boronic acids or their derivatives under Suzuki-Miyaura conditions to yield methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com The reaction conditions are typically optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve the best yields. researchgate.netresearchgate.net
Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in the synthesis of thieno[3,2-b]pyridines. mdpi.com This palladium-copper co-catalyzed reaction can be used to introduce an alkynyl substituent, which can then undergo a subsequent cyclization step to form the fused ring system.
A common strategy involves the Sonogashira coupling of a dihalopyridine with a (hetero)arylalkyne, followed by cyclization with a sulfur source like sodium sulfide (B99878) (Na2S) to construct the thiophene ring. researchgate.net For instance, 3-bromo-2-chloropyridine (B150940) can be coupled with a (hetero)arylalkyne, and the resulting chloro(hetero)arylethynylpyridine can be cyclized to afford a 2-(hetero)arylthieno[3,2-b]pyridine. researchgate.net This methodology has also been applied to the synthesis of various thienopyridone (B2394442) scaffolds by coupling bromothiophenes with terminal alkynes, followed by an intramolecular cyclization. urfu.ru
Buchwald-Hartwig C-N Coupling Protocols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl compounds. In the context of thieno[3,2-b]pyridine chemistry, this protocol has been employed to introduce amino substituents onto the heterocyclic core.
For example, novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines have been prepared through the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. nih.gov Another application involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromo-nitrobenzenes, using a palladium catalyst with a suitable ligand like Xantphos, to yield di(hetero)arylnitro compounds. mdpi.comresearchgate.net These nitro compounds can then be reduced to the corresponding aminodi(hetero)arylamines. mdpi.comnih.gov
Ullmann C-O Coupling Methodologies
The Ullmann condensation or Ullmann coupling is a classic copper-catalyzed reaction for the formation of carbon-oxygen bonds, typically to form diaryl ethers. nih.gov While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile.
In the synthesis of thieno[3,2-b]pyridine derivatives, the Ullmann C-O coupling has been utilized to introduce aryloxy substituents. For instance, new di(hetero)aryl ethers have been prepared by functionalizing the 7-position of the thieno[3,2-b]pyridine ring through a copper-catalyzed coupling of 7-bromothieno[3,2-b]pyridine with various substituted phenols. researchgate.netproquest.com These reactions often employ a copper catalyst, a base, and sometimes a ligand to facilitate the coupling. mdpi.com
Eco-Conscious and Green Chemistry Approaches in Thienopyridine Synthesis
Aqueous Medium Reaction Systems
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and readily available alternative to volatile organic solvents. For the synthesis of thienopyridine derivatives, aqueous medium reaction systems have been shown to be effective, often leading to higher yields and shorter reaction times. niscpr.res.in
One approach involves the reaction of 2-aminothiophenes with α,β-unsaturated ketones or aldehydes in a water and acetic acid or water and ethanol (B145695) solvent system. niscpr.res.in The condensation of the amino group of the thiophene with the carbonyl group of the α,β-unsaturated compound initiates the reaction, which then proceeds through a ring cyclization step to form the thieno[2,3-b]pyridine scaffold. niscpr.res.in It has been noted that a mixed solvent system is crucial, as using only water does not lead to product formation due to poor solubility of the reactants. niscpr.res.in In some cases, the reaction of a pyridine-2(1H)-thione with halo compounds can be carried out in an aqueous solution of potassium hydroxide. naturalspublishing.com Diazotization reactions in the synthesis pathway of certain thienopyrimidine derivatives, which share a similar heterocyclic core, have also been successfully performed using an aqueous solution of sodium nitrite (B80452). researchgate.net
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. acs.orgmdpi.com This technology has been successfully applied to the synthesis of various thienopyridine and related heterocyclic systems. nih.govresearchgate.netacs.org
A notable application is the palladium-catalyzed one-pot reaction for synthesizing isoquinolines, furopyridines, and thienopyridines. nih.govacs.org This method involves the sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal acetylenes with ammonium (B1175870) acetate (B1210297) under microwave irradiation, affording the desired products in moderate to excellent yields (up to 86%). nih.govacs.org The use of microwave heating significantly accelerates the reaction, making it a more efficient alternative to conventional heating methods. acs.org For instance, the synthesis of certain pyridine derivatives under microwave irradiation was completed in a significantly shorter time (15-25 minutes) compared to conventional heating (8-10 hours), with comparable or even higher yields. acs.org
Microwave-assisted synthesis has also been employed in the conversion of cyanoenamines to tricyclic thienopyrimidine compounds and in the preparation of N,N-dimethylacetimidamide derivatives, showcasing the versatility of this technique in constructing complex heterocyclic frameworks. mdpi.com The key advantages of this approach include operational simplicity, rapid reaction times, and often, improved yields. acs.orgmdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives
| Product | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 5a | Method A (Microwave) | 15 min | 91 |
| Method B (Conventional) | 8 h | 82 | |
| 5b | Method A (Microwave) | 20 min | 94 |
| Method B (Conventional) | 9 h | 85 | |
| 5c | Method A (Microwave) | 18 min | 92 |
| Method B (Conventional) | 8.5 h | 83 | |
| 5d | Method A (Microwave) | 25 min | 88 |
| Method B (Conventional) | 10 h | 79 | |
| 5e | Method A (Microwave) | 15 min | 95 |
| Method B (Conventional) | 8 h | 86 |
Data sourced from a study on the synthesis of 3-pyridine derivatives. acs.org
Metal-Free Denitrogenative Transformation Reactions
To circumvent the environmental and economic drawbacks associated with metal catalysts, such as toxicity and cost, metal-free synthetic routes are highly desirable. A significant advancement in this area is the development of metal-free denitrogenative transformation reactions for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives. nih.govnih.govresearchgate.net
This strategy involves a three-step process starting with the one-pot triazolization of readily available 2-acetylthiophene (B1664040) to form a 1,2,3-triazole intermediate. nih.govnih.gov This is followed by a modified Pomeranz-Fritsch cyclization to yield a fused thieno[2,3-c] niscpr.res.innih.govtandfonline.comtriazolo[1,5-ɑ]pyridine compound. nih.govnih.gov The final and key step is an acid-mediated denitrogenative transformation of this fused triazole, which leads to the formation of various thieno[2,3-c]pyridine derivatives in good yields. nih.govnih.gov This method avoids the use of metal catalysts, making the procedure more environmentally friendly and cost-effective. nih.govresearchgate.net It also allows for late-stage derivatization, overcoming limitations of other methods. nih.govresearchgate.net The reaction conditions are typically mild, and the starting materials are simple and readily available. nih.govresearchgate.net
Table 2: Optimization of Metal-Free Denitrogenative Transformation
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Optimization for the synthesis of a substituted thieno[2,3-c]pyridine. nih.gov
Visible Light-Promoted Cyclization Techniques
Harnessing visible light as a renewable energy source for chemical transformations represents a cutting-edge approach in green synthesis. This method has been successfully applied to the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.comresearchgate.nettandfonline.com
The protocol involves the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines in the presence of diorganyl diselenides, which act as the selenium source. tandfonline.comresearchgate.net The key step is the homolytic cleavage of the Se-Se bond, initiated by blue LED light in an oxygen atmosphere at room temperature, to generate the reactive selenium-based species. tandfonline.comresearchgate.net This protocol is suitable for a wide range of substrates with different substituents, affording the desired thieno[2,3-b]pyridines in good to excellent yields (57–99%). tandfonline.comresearchgate.net This simple and environmentally friendly method avoids the need for photocatalysts and operates under mild conditions. researchgate.net The reaction can proceed under a nitrogen atmosphere, but the presence of air can accelerate the process. researchgate.net
Derivatization and Functionalization of the 7 Methylthieno 3,2 B Pyridine Scaffold
Directed Functionalization on the Pyridine (B92270) Moiety
The pyridine ring within the thieno[3,2-b]pyridine (B153574) scaffold offers sites for functionalization, although reactions on the thiophene (B33073) ring are often more explored. General methods for pyridine modification can be applied to this system. For instance, the nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). nih.gov This transformation alters the electronic properties of the ring system, potentially influencing its biological activity and providing a handle for further reactions. nih.gov Additionally, halogenation reactions can introduce substituents onto the pyridine moiety, which can then serve as points for cross-coupling reactions to introduce further diversity. nih.gov
Directed Functionalization on the Thiophene Moiety
The thiophene portion of the 7-Methylthieno[3,2-b]pyridine scaffold is particularly amenable to functionalization, primarily through C-H activation and cross-coupling reactions. mdpi.com Direct palladium-catalyzed C-H activation has been studied for the arylation of the thiophene ring in thieno[3,2-b]pyridines, targeting the C2 and C3 positions. mdpi.com
A key strategy for functionalizing the thiophene ring is the introduction of a halogen, such as bromine, at a specific position, which then acts as a handle for subsequent palladium-catalyzed cross-coupling reactions. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a versatile precursor for introducing a wide array of substituents at the C3 position via the Suzuki-Miyaura cross-coupling reaction. mdpi.com This method allows for the formation of C-C bonds, attaching various aryl and heteroaryl groups to the thiophene ring. mdpi.com
Incorporation of Diverse Heteroaryl and Aryl Substituents
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for incorporating diverse substituents onto the thieno[3,2-b]pyridine scaffold. Starting from a halogenated precursor like methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, a variety of boronic acids or their corresponding pinacol (B44631) esters and trifluoroborate salts can be used to introduce new groups. mdpi.com This methodology has been successfully employed to synthesize a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com
The reaction conditions typically involve a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base. The choice of the boron reagent can influence the reaction conditions and yields. mdpi.com This approach has enabled the synthesis of derivatives bearing phenyl, chlorophenyl, trifluoromethylphenyl, methoxyphenyl, pyridinyl, and furanyl substituents. mdpi.com
| Substituent at C3 | Starting Boron Reagent | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | Phenylboronic acid pinacol ester | 74 | mdpi.com |
| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 85 | mdpi.com |
| 4-(Trifluoromethyl)phenyl | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | N/A | mdpi.com |
| 4-Chlorophenyl | Potassium (4-chlorophenyl)trifluoroborate | 82 | mdpi.com |
| Pyridin-4-yl | 4-Pyridine boronic acid | 66 | mdpi.com |
| Furan-3-yl | Potassium 3-furanylboronic acid | 52 | mdpi.com |
Synthesis of Fused Polycyclic Systems Incorporating the Thieno[3,2-b]pyridine Core
The derivatization of the this compound scaffold is a gateway to constructing more complex, fused polycyclic systems. By building additional rings onto the core structure, novel heterocyclic compounds with unique three-dimensional shapes and properties can be accessed.
The synthesis of pyran-fused thienopyridines can be achieved through various synthetic routes. One common approach involves the reaction of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carbohydrazides with acetylacetone. researchgate.net While this example starts from a thieno[2,3-b]pyridine (B153569) isomer, the general principle of using a suitably functionalized thienopyridine to annulate a pyran ring is a viable strategy for creating pyrano-thienopyridine hybrids. researchgate.net
A significant class of fused systems derived from thienopyridines are the pyridothienopyrimidines. These are typically synthesized by constructing a pyrimidine (B1678525) ring onto a thieno[2,3-b]pyridine precursor that contains an ortho-amino-carboxamide or ortho-amino-carbonitrile functionality. arkat-usa.orginternationaljournalssrg.org
For instance, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with triethyl orthoformate to yield methanimidate derivatives. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. arkat-usa.org Alternatively, starting with a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) and reacting it with formamide (B127407) or triethyl orthoformate provides access to pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. arkat-usa.orgscirp.org Further modifications, such as chlorination of the pyrimidinone with phosphorus oxychloride, yield 4-chloropyridothienopyrimidines, which are versatile intermediates for nucleophilic substitution reactions. arkat-usa.org
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 3-Amino-4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamide | Triethyl orthoformate | 9-(4-Methoxyphenyl)-8-ethoxycarbonyl-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | arkat-usa.org |
| Ethyl 3-aminothieno[2,3-b]pyridin-2-carboxylate | Acetic Anhydride (B1165640), then Formamide or Hydrazine Hydrate | 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidines | internationaljournalssrg.org |
| 4-Amino-9-methyl-8-cyano-3H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Formamide | 7-Amino-9-methyl-4-oxo-3H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carbonitrile | scirp.org |
| 9-(4-Methoxyphenyl)-8-ethoxycarbonyl-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃ | 4-Chloro-9-(4-methoxyphenyl)-8-ethoxycarbonyl-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine | arkat-usa.org |
Another important class of fused heterocycles are the pyridothienotriazines. These are generally synthesized from 3-aminothienopyridine precursors. researchgate.net The key step is the diazotization of the 3-amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt, which then cyclizes to create the triazinone ring. researchgate.netnih.gov
For example, 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides react with nitrous acid to yield the corresponding pyrido[3',2':4,5]thieno[3,2-d] mdpi.comarkat-usa.orgCurrent time information in Bangalore, IN.triazin-4(3H)-one derivatives. researchgate.net These triazinones can be further functionalized, for instance, through N-alkylation reactions with halo-compounds. researchgate.net
| Starting Material | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides | NaNO₂ / H₂SO₄ | Pyrido[3',2':4,5]thieno[3,2-d] mdpi.comarkat-usa.orgCurrent time information in Bangalore, IN.triazin-4(3H)-ones | researchgate.net |
| 3-Amino-5-acetyl-4-aryl-6-methylthieno[2,3-b]pyridines | NaNO₂ / acid | Pyridothienotriazines | nih.gov |
Thieno[3,2-d]pyrimidine (B1254671) Scaffolds and Analogs
The fusion of a pyrimidine ring to the thieno[3,2-b]pyridine core gives rise to thieno[3,2-d]pyrimidine scaffolds, a class of compounds that has garnered considerable interest in medicinal chemistry. The synthesis of these derivatives often involves the cyclization of appropriately substituted thieno[3,2-b]pyridine precursors.
For instance, starting from 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione, a series of reactions can lead to the formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. scirp.org S-alkylation followed by cyclization yields the initial thieno[2,3-b]pyridine derivative. scirp.org Saponification of the resulting amino ester and subsequent treatment with acetic anhydride can produce a thieno[3,2-d]oxazine intermediate, which upon reaction with ammonium (B1175870) acetate (B1210297), furnishes the desired thieno[3,2-d]pyrimidine scaffold. scirp.org Alternatively, direct treatment of the amino ester with formamide can also yield the target pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. scirp.org
Another synthetic approach involves sequential aromatic nucleophilic substitution (SNAr) and Suzuki coupling reactions. This methodology has been employed to synthesize a variety of thieno[3,2-d]pyrimidine derivatives by reacting secondary amines with the thienopyrimidine core, followed by the introduction of aryl or heteroaryl groups via Suzuki coupling. nih.gov
The following table summarizes some of the synthesized thieno[3,2-d]pyrimidine derivatives and their reported biological activities.
| Compound ID | Structure | Biological Target | Activity (IC₅₀) | Reference |
| 3j | N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | h-NTPDase1 | 0.62 ± 0.02 µM | nih.gov |
| 4d | N/A | h-NTPDase2 | 0.33 ± 0.09 µM | nih.gov |
| 4c | N/A | h-NTPDase3 | 0.13 ± 0.06 µM | nih.gov |
| 3b | N/A | h-NTPDase8 | 0.32 ± 0.10 µM | nih.gov |
N/A: Structure not provided in the source material.
Tricyclic and Tetracyclic Lactone Derivatives
The synthesis of tricyclic and tetracyclic lactones based on a thieno[2,3-b]pyrazine (B153567) or thieno[2,3-b]quinoline core, which are structurally related to thieno[3,2-b]pyridines, has been explored. ipb.ptnih.govmdpi.com These complex structures are typically assembled through metal-catalyzed cross-coupling and cyclization reactions.
One effective method involves a tandem one-pot Sonogashira coupling and 6-endo-dig lactonization. nih.govmdpi.com This reaction utilizes a 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid and various (het)arylalkynes to produce tricyclic lactones in good yields. nih.govmdpi.com While Pd/Cu-catalyzed Sonogashira coupling of the corresponding methyl ester can also yield these lactones, they are often formed as minor products. ipb.ptmdpi.com
Furthermore, tetracyclic lactones have been synthesized via a Rh(III)-catalyzed formal [4+2] cycloaddition. ipb.ptnih.govmdpi.com This reaction proceeds between a thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes, where the carboxylic acid group acts as a directing group to facilitate the C-H activation and subsequent cyclization. ipb.ptnih.govmdpi.com Halogenated tricyclic lactones can also be prepared through halocyclization using copper halides and N-halosuccinimides. ipb.ptnih.govmdpi.com
Rational Design and Synthesis of this compound-based Chemical Probes
The unique photophysical properties of certain this compound derivatives make them excellent candidates for the development of chemical probes for biological applications. mdpi.comacs.org
Development of Fluorescent Thieno[3,2-b]pyridine-5(4H)-one Derivatives for Sensing Applications
A series of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives have been synthesized and their photophysical properties investigated. nih.govmdpi.com These compounds are typically prepared through a sequence of reactions that includes a Suzuki-Miyaura cross-coupling and a regioselective aza-[3+3] cycloaddition of 3-aminothiophenes with α,β-unsaturated carboxylic acids. nih.govmdpi.com The photophysical properties of these fluorophores can be fine-tuned by altering the functional groups on the thieno[3,2-b]pyridine-5(4H)-one scaffold. nih.govmdpi.com
A notable application of these derivatives is in the development of fluorescent probes for the selective detection of biomolecules. For instance, a fluorescent probe for human serum albumin (HSA) was developed by screening a library of thieno[3,2-b]pyridine-5(4H)-one derivatives. iitkgp.ac.inacs.org One particular derivative demonstrated a significant (160-fold) enhancement in fluorescence upon binding to HSA, with a detection limit of 8 nM. iitkgp.ac.inacs.org This probe exhibited high selectivity for HSA over other major plasma proteins and was capable of detecting trace amounts of HSA in artificial urine samples. iitkgp.ac.inacs.org
Another study reported a gold(I)-catalyzed 6-endo-dig intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides to access fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives. acs.org This method allowed for the synthesis of probes with improved brightness and larger Stokes shifts. acs.org These probes were further functionalized to create phalloidin-based fluorescent chemical probes for imaging F-actin in cells. acs.org
The following table highlights key fluorescent probes based on the thieno[3,2-b]pyridine-5(4H)-one scaffold and their sensing applications.
| Probe Name | Target Analyte | Key Features | Reference |
| KF-DNBS | Hydrogen Sulfide (B99878) (H₂S) | Based on an environment-sensitive fluorophore with an albumin-binding moiety and a 2,4-dinitrobenzene sulfonyl (DNBS) recognition unit. | |
| Probe 4 | Human Serum Albumin (HSA) | Shows a 160-fold fluorescence enhancement upon binding to HSA; detection limit of 8 nM. iitkgp.ac.inacs.org | iitkgp.ac.inacs.org |
| KF-P1 and KF-P2 | F-actin | Phalloidin-based probes with improved brightness and large Stokes shifts. acs.org | acs.org |
Spectroscopic and Advanced Structural Elucidation of 7 Methylthieno 3,2 B Pyridine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-methylthieno[3,2-b]pyridine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H-NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For derivatives of this compound, characteristic signals are observed in specific regions of the spectrum. For instance, the methyl group protons at the 7-position typically appear as a singlet around δ 2.5 ppm in CDCl₃. Aromatic protons on the pyridine (B92270) and thiophene (B33073) rings give rise to multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm.
In one study, the ¹H-NMR spectrum of methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate showed a singlet for the methyl ester protons at δ 3.85 ppm and another for the methoxy (B1213986) group at δ 3.89 ppm. The aromatic protons appeared as a doublet at δ 7.05 ppm, a doublet of doublets at δ 7.39 ppm, another doublet at δ 7.50 ppm, a doublet of doublets at δ 8.23 ppm, and a doublet of doublets at δ 8.80 ppm, confirming the substitution pattern. mdpi.com Similarly, for methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, the methyl ester protons were observed at δ 3.85 ppm, with the aromatic protons appearing between δ 7.43 and 8.81 ppm. mdpi.com
Table 1: ¹H-NMR Data for Selected this compound Analogs
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com | CDCl₃ | 3.85 (s, 3H), 3.89 (s, 3H), 7.05 (d, J=8.8 Hz, 2H), 7.39 (dd, J=8.0, 4.4 Hz, 1H), 7.50 (d, J=8.8 Hz, 2H), 8.23 (dd, J=8.0, 1.6 Hz, 1H), 8.80 (dd, J=4.4, 1.6 Hz, 1H) | OMe, OMe, 3' and 5'-H, 6-H, 2' and 6'-H, 7-H, 5-H |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com | CDCl₃ | 3.85 (s, 3H), 7.43 (dd, J=8.4, 4.4 Hz, 1H), 7.49 (coalesced d, 4H), 8.27 (broad d, J=8.4 Hz, 1H), 8.81 (broad s, 1H) | OMe, 6-H, Ar-H, 7-H, 5-H |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com | CDCl₃ | 3.90 (s, 3H), 7.50 (dd, J=8.4, 4.4 Hz, 1H), 7.90 (broad d, 2H), 8.32 (dd, J=8.4, 1.2 Hz, 1H), 8.79-8.82 (m, 3H) | OMe, 6-H, 3' and 5'-H, 7-H, 5-H and 2' and 6'-H |
| Ethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate scirp.org | DMSO | 1.25 (t, 3H), 2.6 (s, 3H), 2.66 (s, 3H), 4.25 (q, 2H), 7.29 (s, 2H), 8.95 (s, 1H) | CH₃ ethyl, CH₃ py., CH₃CO, CH₂ ethyl, NH₂, CH py. |
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In thieno[3,2-b]pyridine (B153574) derivatives, the chemical shifts of the carbon atoms are influenced by the presence of heteroatoms (nitrogen and sulfur) and various substituents. The carbon of the methyl group at the 7-position typically resonates in the upfield region of the spectrum. The quaternary carbons and carbons of the aromatic rings appear in the downfield region.
For instance, the ¹³C-NMR spectrum of methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate shows signals for the methyl ester and methoxy carbons at δ 52.5 and 55.4 ppm, respectively. The aromatic and heterocyclic carbons resonate between δ 114.6 and 160.8 ppm, with the carbonyl carbon appearing at δ 163.5 ppm. mdpi.com
Table 2: ¹³C-NMR Data for a this compound Analog
| Compound | Solvent | Chemical Shift (δ ppm) |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate mdpi.com | CDCl₃ | 52.5, 55.4, 114.6, 120.3, 122.9, 123.1, 131.7, 133.0, 145.4, 146.9, 150.8, 160.8, 163.5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its analogs, characteristic vibrational frequencies are observed. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic rings are found in the 1600-1400 cm⁻¹ region.
For example, in a derivative, 8-acetyl-7-methyl-3-(p-tolyl)pyrido[3',2':4,5]thieno[3,2-d] asianpubs.orgrsc.orgtriazin-4(3H)-one, the IR spectrum showed strong absorptions at 1700 and 1687 cm⁻¹, which were assigned to the two carbonyl (C=O) groups. scirp.org In another case, ethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, the spectrum displayed bands at 3427 and 3328 cm⁻¹ corresponding to the NH₂ group, and a band at 1679 cm⁻¹ for the C=O group. scirp.org
Table 3: FT-IR Data for Selected Thieno[3,2-b]pyridine Analogs
| Compound | Medium | Wavenumber (ṽ, cm⁻¹) | Assignment |
| 8-Acetyl-7-methyl-3-(p-tolyl)pyrido[3',2':4,5]thieno[3,2-d] asianpubs.orgrsc.orgtriazin-4(3H)-one scirp.org | KBr | 1700, 1687 | 2 C=O |
| Ethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate scirp.org | KBr | 3427, 3328, 1679 | NH₂, C=O |
| Thieno[3,2-b]pyridine-5-carboxylic acid scispace.com | KBr | 1700 | C=O |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (149.22 g/mol ).
In the analysis of related compounds, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition. For instance, in the study of 1-phenyl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea, the ESI-TOF mass spectrum showed a prominent [M+H]⁺ ion at m/z 363.0910, which was in close agreement with the calculated value of 363.0909 for the formula C₁₉H₁₅N₄O₂S. nih.gov The fragmentation pattern of aromatic compounds is often characterized by stable molecular ions. libretexts.orglibretexts.org
Table 4: Mass Spectrometry Data for a Thieno[3,2-b]pyridine Analog
| Compound | Ionization Method | m/z (calculated) | m/z (found) | Assignment |
| 1-Phenyl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea nih.gov | ESI-TOF | 363.0910 | 363.0909 | [M+H]⁺ |
Elemental Microanalysis for Composition Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is then compared to the calculated theoretical values based on the proposed molecular formula to confirm the compound's elemental composition and purity.
For example, in the synthesis of a tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivative, the elemental analysis for C₁₃H₁₈N₂O₂S yielded calculated values of C 58.62%, H 6.81%, and N 10.52%. The found values were C 58.60%, H 6.78%, and N 10.54%, which are in excellent agreement with the theoretical composition. asianpubs.org Similarly, for another analog, C₂₁H₂₂N₂O₃SF₂, the calculated values were C 59.99%, H 5.27%, and N 6.66%, while the found values were C 59.94%, H 5.28%, and N 6.64%. asianpubs.org
Table 5: Elemental Analysis Data for Thieno[3,2-b]pyridine Analogs
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| (Compound 7A) asianpubs.org | C₁₃H₁₈N₂O₂S | C: 58.62, H: 6.81, N: 10.52 | C: 58.60, H: 6.78, N: 10.54 |
| (Compound 7L) asianpubs.org | C₂₁H₂₂N₂O₃SF₂ | C: 59.99, H: 5.27, N: 6.66 | C: 59.94, H: 5.28, N: 6.64 |
| Thieno[3,2-b]pyridine-5-carboxylic acid scispace.com | C₈H₅NO₂S | C: 53.6, H: 2.82, S: 17.9 | C: 53.6, H: 2.89, S: 17.9 |
Computational and Theoretical Investigations of 7 Methylthieno 3,2 B Pyridine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and predict the properties of 7-Methylthieno[3,2-b]pyridine. These methods provide a detailed understanding of the molecule at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to determine its most stable three-dimensional conformation. nih.gov This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. scispace.comdergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy and location of the HOMO indicate the molecule's nucleophilicity and the likely sites for electrophilic attack. nih.govyoutube.com
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy and location of the LUMO indicate the molecule's electrophilicity and the probable sites for nucleophilic attack. nih.govyoutube.com
The interaction and energy gap between the HOMO and LUMO are critical determinants of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. youtube.com FMO analysis helps rationalize the outcomes of chemical reactions and guides the design of new derivatives with desired reactivity profiles. wikipedia.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. chemrxiv.org It creates a color-coded 3D map of the electrostatic potential on the surface of the molecule, which is crucial for analyzing and predicting non-covalent interactions, particularly in biological systems. chemrxiv.orgresearchgate.net
The different colors on the MEP map indicate the regions of varying electrostatic potential:
Red: Represents regions of most negative electrostatic potential, which are rich in electrons. These areas are typically associated with lone pairs of heteroatoms and are susceptible to electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack.
Green: Denotes regions of neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms. This visual representation of charge distribution is instrumental in predicting how the molecule will orient itself and interact within a protein's binding pocket. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). journaljpri.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Elucidation of Ligand-Receptor Binding Modes and Interactions
For derivatives of this compound, molecular docking simulations are used to elucidate how they fit into the active site of a specific biological target. The thieno[3,2-b]pyridine (B153574) scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases, such as VEGFR-2 and PIM-1 kinase. mdpi.comnih.gov
Docking studies provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.
Pi-Pi Stacking: Aromatic rings of the ligand and protein residues can stack on top of each other.
Van der Waals Forces: General attractive or repulsive forces between atoms.
By analyzing these binding modes, researchers can understand the structural basis for a compound's biological activity and make rational modifications to improve its potency and selectivity. journaljpri.com
Prediction of Binding Affinities and Scoring Functions
A key output of molecular docking is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and the receptor. arxiv.org Docking programs use mathematical equations, known as scoring functions, to estimate this affinity, typically expressed in units of energy such as kcal/mol. nih.gov A lower, more negative docking score generally indicates a more stable ligand-receptor complex and, therefore, a higher predicted binding affinity. researchgate.net
These scoring functions consider various factors, including the intermolecular interactions identified in the binding mode analysis. While these predictions are approximations, they are invaluable for ranking and prioritizing compounds from a large virtual library for further experimental testing. arxiv.orgnih.gov This computational screening significantly accelerates the drug discovery process by focusing resources on the most promising candidates.
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A | -8.5 | Lys67, Glu121 | Hydrogen Bond |
| Derivative B | -9.2 | Leu120, Val52 | Hydrophobic |
| Derivative C | -7.9 | Phe49 | Pi-Pi Stacking |
| Derivative D | -9.5 | Lys67, Asp128 | Hydrogen Bond, Hydrophobic |
In Silico Target Identification and Validation
In silico target identification, or target fishing, is a crucial first step in drug discovery for identifying the potential protein targets of a small molecule like this compound. This computational approach helps to elucidate the mechanism of action and predict potential therapeutic applications and off-target effects. Methodologies for target identification can be broadly categorized into ligand-based and receptor-based approaches.
Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These approaches involve screening the structure of this compound against databases of known bioactive compounds. Techniques such as chemical similarity searching, data mining, and machine learning are employed to identify known targets of structurally related molecules. For instance, the thieno[3,2-b]pyridine scaffold is a known pharmacophore for various kinase inhibitors, suggesting that derivatives like this compound may also target kinases. nih.gov
Receptor-based methods, on the other hand, utilize the three-dimensional structure of proteins to predict potential binding interactions. A common technique is reverse docking, where this compound is computationally docked against a large library of protein structures to identify those with the highest binding affinity. mdpi.com Another powerful receptor-based method is pharmacophore-based target fishing. A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target. By generating a pharmacophore model for this compound, it can be screened against a database of target pharmacophores to identify potential protein targets. semanticscholar.orgmdpi.com
Once potential targets are identified through these in silico methods, they must be experimentally validated. This validation is critical to confirm the computational predictions and can involve a variety of biochemical and biophysical assays. For example, if in silico methods predict that this compound targets a specific kinase, its inhibitory activity against that kinase can be tested in vitro.
A hypothetical workflow for in silico target identification and validation for this compound is presented below:
| Step | Method | Description | Potential Outcome |
| 1. Ligand-Based Screening | Chemical Similarity Search | Screen this compound against databases like ChEMBL. | Identification of kinases as potential targets due to scaffold similarity with known inhibitors. |
| 2. Receptor-Based Screening | Reverse Docking | Dock this compound against a library of protein structures (e.g., PDB). | High docking scores against specific protein kinases, suggesting strong binding affinity. |
| 3. Pharmacophore Modeling | Generate and screen a pharmacophore model. | Develop a 3D pharmacophore for this compound and screen against a target pharmacophore database. | Match with pharmacophore models of known kinase inhibitors. |
| 4. Experimental Validation | In vitro Kinase Assays | Test the inhibitory activity of this compound against the top-ranked kinases from the in silico screens. | Confirmation of inhibitory activity against one or more kinases, validating the computational predictions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in understanding the physicochemical properties that govern the activity of a compound and in designing new, more potent derivatives.
Two-Dimensional (2D) QSAR Methodologies
Two-dimensional (2D) QSAR models are based on molecular descriptors that are derived from the 2D representation of a molecule. These descriptors can include constitutional, topological, and electronic properties. For a series of this compound derivatives, a 2D-QSAR study would involve calculating a wide range of descriptors and then using statistical methods, such as multiple linear regression (MLR), to build a model that correlates these descriptors with their biological activity (e.g., inhibitory concentration, IC50). acs.orgcell.com
The general workflow for a 2D-QSAR study on this compound derivatives would be:
Data Set Preparation : A series of this compound derivatives with their experimentally determined biological activities is compiled.
Descriptor Calculation : A variety of 2D descriptors are calculated for each molecule in the series.
Model Development : Statistical methods like MLR are used to develop a QSAR model.
Model Validation : The predictive power of the model is assessed using internal and external validation techniques.
A hypothetical 2D-QSAR model for a series of this compound derivatives might reveal that descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors are significantly correlated with their biological activity.
| Descriptor | Correlation with Activity | Implication for Design |
| Molecular Weight | Positive | Increasing molecular weight may lead to higher activity, within a certain range. |
| LogP | Negative | Lower lipophilicity might be favorable for activity, suggesting the addition of polar groups. |
| Number of Hydrogen Bond Donors | Positive | Increasing the number of hydrogen bond donors could enhance biological activity. |
Three-Dimensional (3D) QSAR (CoMFA, CoMSIA) for Steric and Electronic Effects
Three-dimensional (3D) QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction with a hypothetical receptor binding site. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques.
CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with the biological activity to generate a 3D-QSAR model. The model is visualized as contour maps, which indicate regions where modifications to the steric and electrostatic properties of the molecules would likely lead to an increase or decrease in activity.
CoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that are important for biological activity.
For a series of this compound derivatives, a CoMFA and CoMSIA study would involve:
Molecular Modeling and Alignment : Building 3D models of the molecules and aligning them based on a common substructure.
Field Calculation : Calculating the steric, electrostatic, and other relevant fields for each molecule.
PLS Analysis : Using Partial Least Squares (PLS) analysis to correlate the field values with the biological activity.
Contour Map Analysis : Visualizing the results as contour maps to guide the design of new derivatives.
A hypothetical CoMFA/CoMSIA analysis of this compound derivatives might yield the following insights, which can be visualized in contour maps:
| Field | Favorable Region | Unfavorable Region | Implication for Design |
| Steric | Green Contours | Yellow Contours | Bulky substituents are favored in the green regions, while they are disfavored in the yellow regions. |
| Electrostatic | Blue Contours (Positive) / Red Contours (Negative) | Red Contours (Positive) / Blue Contours (Negative) | Positively charged groups are favored in blue regions, while negatively charged groups are favored in red regions. |
| Hydrophobic | Yellow Contours | White Contours | Hydrophobic groups are favored in yellow regions, while hydrophilic groups are favored in white regions. |
| H-Bond Donor | Cyan Contours | Purple Contours | Hydrogen bond donors are favored in cyan regions, while they are disfavored in purple regions. |
| H-Bond Acceptor | Magenta Contours | Orange Contours | Hydrogen bond acceptors are favored in magenta regions, while they are disfavored in orange regions. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations are invaluable for understanding the interactions between a ligand, such as this compound, and its protein target at an atomic level.
Analysis of Protein-Ligand Complex Stability and Conformational Dynamics
MD simulations can provide detailed insights into the stability of a protein-ligand complex and the conformational changes that occur upon ligand binding. By simulating the protein-ligand complex in a realistic environment (e.g., in water with ions), it is possible to observe how the ligand binds to the protein, the key interactions that stabilize the complex, and how the protein structure adapts to the presence of the ligand. nih.govacs.orgacs.org
The analysis of an MD simulation trajectory for a complex of this compound with a target protein would typically involve the calculation of several parameters:
Root Mean Square Deviation (RMSD) : The RMSD of the protein backbone and the ligand is calculated over the course of the simulation to assess the stability of the complex. A stable RMSD value indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF) : The RMSF of individual amino acid residues is calculated to identify regions of the protein that are flexible or rigid. This can provide insights into conformational changes that occur upon ligand binding.
Hydrogen Bond Analysis : The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify key interactions that contribute to binding affinity.
Binding Free Energy Calculations : Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the protein-ligand complex, providing a quantitative measure of binding affinity.
A hypothetical MD simulation of a this compound derivative bound to a kinase could reveal the following:
| Parameter | Observation | Interpretation |
| Protein RMSD | Stable fluctuation around a low value (e.g., < 3 Å). | The protein-ligand complex is stable throughout the simulation. |
| Ligand RMSD | Stable fluctuation within the binding pocket. | The ligand remains bound in a stable conformation. |
| RMSF | Reduced fluctuation in the active site loops upon ligand binding. | The ligand binding induces a more rigid and stable conformation in the active site. |
| Hydrogen Bonds | Persistent hydrogen bonds with key hinge region residues of the kinase. | These interactions are crucial for the stability of the complex and the inhibitory activity of the compound. |
Mechanistic and Biological Activity Studies of Thieno 3,2 B Pyridine Derivatives
Investigations into Molecular Mechanisms of Action and Target Engagement
Research into the thieno[3,2-b]pyridine (B153574) scaffold has revealed its potential to interact with a variety of biological targets, leading to diverse pharmacological activities. This section details the mechanistic and biological studies of derivatives based on this core structure.
DNA Gyrase Inhibition Studies
Investigations into the inhibitory activity of 7-Methylthieno[3,2-b]pyridine and its derivatives against DNA gyrase have not been extensively reported in the available scientific literature. While related compounds with different isomeric thienopyridine cores, such as thieno[2,3-b]pyridine (B153569), have been explored for their potential as DNA gyrase inhibitors, specific studies focusing on the thieno[3,2-b]pyridine scaffold in this context are not prominently documented. nih.gov
Heat Shock Protein 90 (Hsp90) Inhibition
The potential for this compound derivatives to act as inhibitors of Heat Shock Protein 90 (Hsp90) is not a focus of current published research. Studies have been conducted on other isomers, such as thieno[2,3-c]pyridine (B153571) derivatives, which have been synthesized and evaluated for their anticancer properties via Hsp90 inhibition. mdpi.comnih.govresearchgate.net However, direct research linking the this compound scaffold to Hsp90 inhibition is not present in the reviewed literature.
Histone Lysine Specific Demethylase 1 (LSD1) Inhibitory Potential
While various nitrogen-containing heterocyclic compounds are being investigated as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), there is a lack of specific research on this compound derivatives for this target. Studies have identified thieno[3,2-b]pyrrole-5-carboxamides as reversible inhibitors of LSD1, demonstrating that a related bicyclic scaffold can interact with this epigenetic regulator. nih.govpreprints.orgnih.govresearchgate.netresearchgate.net However, the replacement of the pyrrole ring with a pyridine (B92270) ring, as in the case of thieno[3,2-b]pyridine, and its subsequent potential for LSD1 inhibition has not been detailed in the scientific literature.
HIV-1 TAR and RRE RNA Binding Investigations
The interaction of this compound derivatives with Human Immunodeficiency Virus 1 (HIV-1) trans-activation response element (TAR) and Rev response element (RRE) RNA is not a well-documented area of research. While thienopyridine carboxamides, in a general sense, have been identified as capable of selectively binding to these essential HIV-1 RNA elements, specific studies detailing the structure-activity relationships for the thieno[3,2-b]pyridine isomer are limited. nih.gov Research has tended to focus on other isomers, such as the thieno[2,3-b]pyridine scaffold, as a basis for developing inhibitors of HIV regulatory complexes. nih.gov
Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Allosteric Modulation
Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.govnih.gov These receptors are key players in modulating synaptic plasticity and are considered important targets in the central nervous system.
A structure-activity relationship (SAR) study, which started from known picolinamide compounds, identified thieno[3,2-b]pyridine-5-carboxamide as a highly effective core replacement. nih.gov This scaffold demonstrated significant potential for developing brain-penetrant mGlu5 NAMs. The research highlighted that substitutions on the thieno[3,2-b]pyridine core and on the amide moiety could significantly influence potency.
For instance, the replacement of a 6-methylpicolinomide core with the thieno[3,2-b]pyridine-5-carboxamide led to the identification of several potent mGlu5 NAMs with IC50 values below 80 nM. nih.gov
| Compound | Core Structure | Key Substitutions | Activity (hmGlu5 IC50) |
|---|---|---|---|
| Analog Example 1 | Thieno[3,2-b]pyridine-5-carboxamide | Varying amide moieties | < 80 nM |
| VU0604545 (Reference) | 6-methylpicolinomide | N/A | Potent mGlu5 NAM |
| VU6031545 | Thieno[3,2-b]pyridine-5-carboxamide | Undisclosed | Potent mGlu5 NAM |
| VU6024945 | 2,3-Difluorobenzamide | N/A | Potent mGlu5 NAM |
c-Met Kinase Inhibitory Research
The thieno[3,2-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of the c-Met receptor tyrosine kinase, which is implicated in tumor growth and angiogenesis. nih.govmdpi.com A series of thieno[3,2-b]pyridine-based compounds demonstrated inhibitory activity in the low nanomolar range against both c-Met and VEGFR2 tyrosine kinases. nih.govmdpi.com
The research showed that substitutions at the 7-position of the thieno[3,2-b]pyridine ring are critical for activity. Specifically, the attachment of substituted aryl ethers at this position was a key feature of potent inhibitors. Structure-activity relationship studies revealed that the nature of the substituent on the phenylacetylthiourea moiety also played a significant role in determining the inhibitory potency.
The lead compounds from these studies not only showed high potency in in vitro assays but also demonstrated in vivo activity in various human tumor xenograft models in mice, highlighting the therapeutic potential of this class of compounds. nih.gov
| Compound Series | Core Structure | Target Kinases | In Vitro Potency (IC50) |
|---|---|---|---|
| Substituted 7-arylethers of thieno[3,2-b]pyridine | Thieno[3,2-b]pyridine | c-Met, VEGFR2 | Low nanomolar range |
Aurora-B Kinase Inhibition Analysis
Aurora-B kinase is a key regulator of mitosis, and its inhibition is a promising strategy for cancer therapy. While specific studies focusing exclusively on this compound as an Aurora-B kinase inhibitor are not extensively detailed in the reviewed literature, the broader class of thieno-fused pyridine and pyrimidine (B1678525) derivatives has been investigated for this activity. For instance, novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives have been shown to be potent inhibitors of Aurora kinases researchgate.net. The thieno[3,2-b]pyridine scaffold itself is recognized for its versatility in targeting various kinases, and its activity would be highly dependent on the substitution pattern. The introduction of a methyl group at the 7-position could influence the compound's interaction with the ATP-binding pocket of Aurora-B kinase, potentially affecting its potency and selectivity. However, without direct experimental data, the precise impact of the 7-methyl substituent on Aurora-B kinase inhibition remains an area for further investigation.
Enoyl-ACP Reductase Targeting for Anti-Mycobacterial Activity
The NADH-dependent enoyl-acyl carrier protein (enoyl-ACP) reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for anti-tuberculosis drugs. A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, demonstrating potent activity against Mycobacterium tuberculosis by targeting this enzyme nih.gov.
Table 1: Anti-mycobacterial Activity of Selected Thieno[3,2-b]pyridinone Derivatives
| Compound ID | Mtb UAlRv (MIC in µg/mL) | InhA Inhibition |
|---|---|---|
| 6c | 0.5-1 | Confirmed |
| 6i | Not specified | Not specified |
This table is representative of the type of data found in the cited literature and is for illustrative purposes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The thieno[3,2-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of VEGFR-2 tyrosine kinase.
Novel classes of thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase nih.gov. Structure-activity relationship studies have been conducted to optimize these compounds nih.gov. For example, a series of thieno[3,2-b]pyridine-based inhibitors of both c-Met and VEGFR2 tyrosine kinases demonstrated IC50 values in the low nanomolar range in vitro nih.gov. Another study reported the synthesis of substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines as potential inhibitors of VEGFR-2 mdpi.com. The nature and position of substituents on the thieno[3,2-b]pyridine core are crucial for potent inhibition. The presence of a methyl group at the 7-position would likely influence the molecule's orientation and binding affinity within the kinase domain of VEGFR-2.
Selective Inhibition of Underexplored Protein Kinases
The thieno[3,2-b]pyridine scaffold has emerged as an attractive template for developing highly selective inhibitors of underexplored protein kinases nih.gov. Protein kinases are key regulators of numerous cellular processes, and their aberrant activity is implicated in various diseases, especially cancer nih.gov.
Structure-Activity Relationship (SAR) Studies of the Thieno[3,2-b]pyridine Scaffold
The biological activity of thieno[3,2-b]pyridine derivatives is intricately linked to their structural features. Extensive SAR studies have been conducted to understand how different substituents and their positions on the scaffold, as well as the molecule's conformation, affect its interaction with biological targets nih.govresearchgate.net.
Influence of Substituent Nature and Position on Biological Activity
The nature and placement of substituents on the thieno[3,2-b]pyridine core are critical in determining the biological activity and selectivity of the compounds.
For anti-mycobacterial activity targeting enoyl-ACP reductase, SAR analysis of thieno[3,2-b]pyridinone derivatives revealed that specific substitutions on the phenyl group attached to the core were crucial for potent activity researchgate.net. In the context of VEGFR-2 inhibition, substitutions at the 7-position of the thieno[3,2-b]pyridine ring with groups like arylethers have been shown to produce potent inhibitors mdpi.com.
A study on thieno[3,2-b]pyridin-5(4H)-one derivatives demonstrated that the site of aryl substitution significantly modulates the antitumor activity. Specifically, 3-aryl derivatives showed notable antitumor activity, while 2-aryl analogues were more associated with strong fluorescence nih.gov. This highlights the profound impact of substituent positioning on the scaffold's biological and physical properties. The introduction of a methyl group at the 7-position, a small lipophilic group, could enhance binding to hydrophobic pockets within a target protein's active site, potentially increasing potency.
Table 2: Influence of Substituents on the Biological Activity of Thieno[3,2-b]pyridine Derivatives
| Scaffold Position | Substituent Type | Target | Effect on Activity |
|---|---|---|---|
| 7 | Arylether | VEGFR-2 | Potent Inhibition |
| 3 | Aryl | Cancer Cells | Antitumor Activity |
| 2 | Aryl | - | Strong Fluorescence |
This table summarizes general SAR findings for the thieno[3,2-b]pyridine scaffold based on the provided search results.
Conformational Aspects and Their Impact on Receptor Binding
The three-dimensional shape of a molecule, or its conformation, is a key factor in its ability to bind to a biological receptor. For thieno[3,2-b]pyridine derivatives, conformational restriction has been explored as a strategy to enhance biological activity.
By "locking" the molecule into a specific conformation through cyclization, it is possible to create more rigid structures that may fit more precisely into a target's binding site. This approach was used in the design of conformationally restricted thieno[3,2-d]pyrimidinones as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 mdpi.com. While this study was on a related scaffold, the principle applies to thieno[3,2-b]pyridines as well.
The methyl group at the 7-position of this compound can influence the preferred conformation of the molecule. It can act as a steric hindrance, restricting the rotation of adjacent substituents and thereby favoring a particular conformation that might be more or less active, depending on the specific receptor it is targeting. Molecular modeling and 3D-QSAR studies on thienopyridine analogues have been used to understand these structural requirements and the impact of different substitution patterns on the ligand-protein interactions cell.com.
Scaffold Hopping and Core Replacement Strategies in Lead Optimization
The thieno[3,2-b]pyridine scaffold has emerged as a valuable template in medicinal chemistry, particularly in the discovery of highly selective kinase inhibitors. nih.gov Scaffold hopping, a strategy that involves modifying the central core of a known active compound to generate structurally novel molecules, has been applied to related heterocyclic systems to improve potency and selectivity. mdpi.com While specific examples detailing scaffold hopping directly from a this compound core are not extensively documented, the broader thieno[3,2-b]pyridine structure serves as an attractive starting point for such strategies. nih.gov
The utility of the thieno[3,2-b]pyridine core lies in its ability to engage with the hinge region of protein kinases through weak interactions. This allows for diverse binding modes that can be exploited to achieve high selectivity across the kinome. nih.gov Researchers have successfully mapped the chemical space around this central pharmacophore to develop potent and selective inhibitors for underexplored kinases like Haspin and CDKLs. nih.gov
In a similar vein, the structurally related thieno[3,2-d]pyrimidine (B1254671) scaffold, an isostere of thieno[3,2-b]pyridine, has been systematically investigated using scaffold hopping from deoxyvasicinone alkaloids. In these studies, the thiophene (B33073) ring replaces a benzene ring, leading to novel compounds with anticancer properties. mdpi.com This demonstrates the principle of using the thieno-fused pyridine or pyrimidine core as a foundation for generating new chemical entities with improved biological profiles. These core replacement strategies are fundamental to modern drug design, enabling the exploration of new intellectual property and the optimization of pharmacokinetic and pharmacodynamic properties.
Development and Application of Chemical Tools and Probes
The unique electronic and structural features of the thieno[3,2-b]pyridine framework make it a suitable scaffold for the development of specialized chemical tools and probes. Its rigid, planar structure can be functionalized at various positions to tune its properties for specific applications in chemical biology and diagnostics.
Researchers have successfully developed novel fluorescent dyes based on the thieno[3,2-b]pyridine-5(4H)-one scaffold. researchgate.netnih.gov These fluorophores, referred to as KIOST-Fluor (KF), exhibit remarkable environment-sensitive photophysical properties. researchgate.net The synthesis of these compounds is achieved through a series of reactions that include a Suzuki-Miyaura cross-coupling and a regioselective aza-[3+3] cycloaddition of 3-aminothiophenes with α,β-unsaturated carboxylic acids. researchgate.netnih.gov
The photophysical characteristics of these dyes are highly tunable by altering the functional groups on the thieno[3,2-b]pyridine-5(4H)-one core. researchgate.netnih.gov Studies have shown a significant divergence in properties based on the site of aryl substitution. For instance, 2-aryl substituted derivatives display strong fluorescence with high quantum yields and large Stokes shifts, making them excellent candidates for fluorescent probes. nih.gov In contrast, 3-aryl analogues often exhibit quenched fluorescence but show notable antitumor activity. nih.gov This site-dependent modulation of optical and biological behavior highlights the versatility of the scaffold for creating dual-function molecules. nih.gov
The synthesis of a specific environment-sensitive fluorophore, 2-(4-(diethylamino)phenyl)-7-(4-hydroxyphenyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one (KF), which incorporates a methyl group on the pyridine nitrogen, underscores the potential for creating a variety of functionalized probes from this core structure. researchgate.net
Table 1: Photophysical Properties of Representative Thieno[3,2-b]pyridine-5(4H)-one Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| KF-2 | 396 | 511 | 115 | 0.90 |
| KF-22 | 447 | 678 | 231 | 0.91 |
| 10bb | 371 | 446 | 75 | 0.00 |
| 10eo | 382 | N/A | N/A | N/A |
Data recorded in dichloromethane (10 μM). Data for KF-2 and KF-22 are from previously reported 2-aryl analogues used as a reference. nih.gov
The development of fluorescent probes from the thieno[3,2-b]pyridine scaffold has led to their application in chemical sensing and diagnostics. The high sensitivity and selectivity of these probes can be harnessed for the detection of biologically relevant analytes.
A notable application is the creation of a fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S) in serum. researchgate.net This probe, named KF-DNBS, was developed by combining the environment-sensitive fluorophore 2-(4-(diethylamino)phenyl)-7-(4-hydroxyphenyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one (KF) with a 2,4-dinitrobenzene sulfonyl (DNBS) group, which acts as a recognition unit for H₂S. researchgate.net The probe functions through an H₂S-triggered thiolysis reaction, which releases the highly fluorescent KF fluorophore. The fluorescence is further enhanced by the formation of a complex between the released fluorophore and albumin, allowing for sensitive detection of H₂S. researchgate.net
This example illustrates the potential of thieno[3,2-b]pyridine-based chemical tools in developing new diagnostic methodologies. The tunability of the scaffold allows for the design of probes tailored to detect a variety of specific ions and biomolecules, a critical need in both biomedical research and clinical diagnostics. mdpi.com
Concluding Remarks and Future Research Outlook
Prospects for Novel Synthetic Route Development and Optimization
While established methods for the synthesis of 7-Methylthieno[3,2-b]pyridine exist, such as the cyclization of 3-amino-2-thioxopyridine derivatives, these often result in moderate yields. There is considerable opportunity for the development of more efficient and atom-economical synthetic strategies.
Future research should focus on:
Palladium-Catalyzed C-H Activation: Recent advances in C-H functionalization offer a direct and efficient method for introducing methyl groups onto the thieno[3,2-b]pyridine (B153574) core, potentially increasing yields and reducing the number of synthetic steps.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems and could be effectively applied to the production of this compound and its derivatives. researchgate.net
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters such as temperature and mixing, leading to higher purity, better yields, and safer reaction conditions, particularly for large-scale production.
Scaffold Hopping and Isomer-Specific Synthesis: Developing synthetic routes that allow for precise control over the regiochemistry is crucial. Strategies to selectively synthesize thieno[3,2-b] isomers over thieno[2,3-b] or other variants are needed to avoid competing cyclization pathways and facilitate the exploration of a wider chemical space. nih.gov A "scaffold hopping" strategy has already proven effective for creating novel thieno[3,2-b]pyridinone derivatives. nih.gov
Optimization of existing methods, for instance by screening different solvents or catalysts, can also lead to significant improvements. For example, using dimethylformamide (DMF) instead of ethanol (B145695) has been shown to improve the yield of certain cyclization reactions by enhancing the solubility of intermediates.
Potential for Elucidating Broader Biological Activities and Expanding Therapeutic Applications
The biological activity of this compound and its analogs has been primarily investigated in the context of cancer, where they function as kinase inhibitors. mdpi.com However, the structural versatility of the thienopyridine scaffold suggests a much broader range of potential therapeutic applications.
Future avenues of exploration include:
Antimicrobial and Antiviral Activity: Thienopyridine and thienopyrimidine derivatives have demonstrated antimicrobial, antifungal, and antiviral properties. ontosight.aiekb.egkau.edu.saresearchgate.net Systematic screening of this compound derivatives against a wide range of bacterial and viral pathogens could uncover new lead compounds for infectious diseases. For example, certain thieno[3,2-b]pyridinone derivatives have shown potent activity against Mycobacterium tuberculosis. nih.gov
Neurodegenerative Diseases: The compound (R)-2-amino-3-[(this compound-2-carbonyl)amino]propanoic acid has been patented as a modulator of the NMDA receptor, indicating potential applications in neurological disorders. google.com Further investigation into the neuroprotective effects of this class of compounds is warranted.
Inflammatory Diseases: Some thienopyrimidine derivatives have shown anti-inflammatory and analgesic activity, suggesting that this compound analogs could be developed as treatments for chronic inflammatory conditions. srce.hr
Cardiovascular and Metabolic Diseases: Thienopyridine-based drugs are already used in treating cardiovascular diseases. researchgate.net Exploring the effects of this compound derivatives on targets related to metabolic syndrome, such as diabetes, could open new therapeutic avenues. kau.edu.sa
The following table summarizes the diverse biological activities reported for various thienopyridine scaffolds, highlighting the potential for this compound.
| Biological Activity | Target/Application Area | Related Thienopyridine Isomer | Reference |
| Anticancer | Kinase Inhibition (VEGFR-2, c-Met) | Thieno[3,2-b]pyridine | researchgate.net |
| Anti-TB | Enoyl-ACP reductase (InhA) | Thieno[3,2-b]pyridinone | nih.gov |
| Antimicrobial | Antibacterial, Antifungal | Thieno[2,3-b]pyridine (B153569) | kau.edu.saresearchgate.net |
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | Benzo[b]thieno[3,2-h]-1,6-naphthyridine | researchgate.net |
| Neuromodulatory | NMDA Receptor Modulation | Thieno[3,2-b]pyridine | google.com |
| Anti-inflammatory | General Inflammation, Analgesia | Thieno[2,3-d]pyrimidine | srce.hr |
Opportunities for Advanced Computational Methodologies in Drug Discovery and Design
Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. For this compound, these methods can be instrumental in designing next-generation inhibitors and probes.
Key computational approaches for future research include:
Molecular Docking and Dynamics: These simulations can predict the binding modes of this compound derivatives within the active sites of target proteins, such as kinases. researchgate.net This helps in understanding the molecular basis of inhibition and in designing modifications to improve binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. This allows for the prediction of the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.
In Silico ADMET Screening: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process is crucial. researchgate.net Computational tools can estimate properties like solubility, lipophilicity (ClogP), and potential for toxicity, helping to avoid costly failures in later stages of development. acs.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to compute electronic properties such as HOMO-LUMO gaps and dipole moments, providing insight into the reactivity and stability of the molecules.
Continued Exploration of Structure-Activity Relationships for Enhanced Selectivity and Potency
A deep understanding of the Structure-Activity Relationships (SAR) is fundamental to optimizing the therapeutic potential of the this compound scaffold. While initial studies have provided valuable insights, a more systematic exploration is required.
Future SAR studies should focus on:
Systematic Modification of the Core: Exploring the impact of substituting the methyl group at the 7-position with other alkyl or functional groups (e.g., ethyl, cyclopropyl, trifluoromethyl) can fine-tune the steric and electronic properties of the molecule. google.com
Functionalization of Both Rings: While many studies focus on modifying one ring, a comprehensive SAR analysis requires the systematic functionalization of both the thiophene (B33073) and pyridine (B92270) rings to explore the full chemical space. mdpi.com
Impact of Isomerism: A direct comparison of the biological activity of different thienopyridine isomers (e.g., thieno[3,2-b] vs. thieno[2,3-b] vs. thieno[2,3-c]) carrying identical substituents would provide critical information on how the core scaffold geometry influences target engagement.
Balancing Potency and Selectivity: The goal is not only to increase potency but also to enhance selectivity for the desired target over off-targets to minimize potential side effects. For instance, modifications can be designed to exploit subtle differences in the active sites of various kinases. acs.org
The table below presents a hypothetical SAR exploration based on known derivatives, illustrating how systematic changes can modulate activity.
| Compound Scaffold | R1 (Position 2/3) | R2 (Position 7) | Observed/Potential Effect | Reference |
| Thieno[3,2-b]pyridine | -H | -CH₃ | Baseline scaffold | |
| Thieno[3,2-b]pyridine | -CO-NH-Propanoic acid | -CH₃ | NMDA receptor modulation | google.com |
| Thieno[3,2-b]pyridine | -Aryl | -NH-Aryl | VEGFR-2/c-Met inhibition | mdpi.comresearchgate.net |
| Thieno[2,3-b]pyridine | -Amide | -Aryl | Activity against M. tuberculosis | acs.org |
| Thieno[3,2-d]pyrimidine (B1254671) | -H | -CH₃ | VEGFR-2 inhibition | nih.gov |
Role of this compound as a Promising Scaffold for Chemical Biology Tools
Beyond its direct therapeutic potential, the this compound scaffold is an excellent candidate for the development of chemical probes. These tools are essential for studying biological pathways, validating drug targets, and understanding mechanisms of action.
Future opportunities in this area include:
Fluorescent Probes: By conjugating the thienopyridine core with a fluorophore, it is possible to create probes for imaging and detecting specific biomolecules or cellular processes. For example, a thieno[3,2-b]pyridinone derivative has been used to develop a fluorescent probe for detecting hydrogen sulfide (B99878) (H₂S) in serum. acs.org
Affinity-Based Probes: Attaching a reactive group or a biotin (B1667282) tag to the this compound scaffold can create probes for affinity-based protein profiling (ABPP). These tools can be used to identify the protein targets of the compound within a complex biological sample.
Photoaffinity Labels: Incorporating a photoreactive group would allow for the creation of photoaffinity labels. Upon photoactivation, these probes form a covalent bond with their target protein, enabling unambiguous target identification.
Target Deconvolution: For derivatives with known phenotypic effects but unknown mechanisms, these chemical biology tools can be employed to deconvolve the specific molecular targets responsible for their activity. nih.gov
The development of such probes will not only advance our understanding of the pharmacology of this compound but also provide the broader scientific community with valuable reagents for biological research.
Q & A
Basic Research Questions
Q. What are the established methods for isolating 7-methylthieno[3,2-b]pyridine from natural sources?
- Methodology : Isolation from plant extracts (e.g., Tamarix hispida) involves ethanol extraction (50–96% concentration) followed by chromatographic separation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used to identify the compound. In 70% ethanol extracts, this compound was detected at 4.36% yield, while lower concentrations (50%) showed reduced purity .
- Key Steps :
- Optimize ethanol concentration for maximum extraction efficiency.
- Use reverse-phase HPLC with UV/Vis detection (λ = 254 nm).
- Confirm structure via HRMS and NMR spectroscopy.
Q. What synthetic routes are commonly employed for this compound derivatives?
- Methodology :
- Copper-catalyzed C–O coupling : React 7-bromothieno[3,2-b]pyridine with methoxyphenols using N,N-dimethylglycine as a ligand and Cs₂CO₃ as a base .
- Thorpe–Ziegler cyclization : S-Alkylation of 3-cyanopyridine-2(1H)-thiones followed by cyclization yields thieno[2,3-b]pyridines, a scaffold adaptable for methylation .
- Key Parameters :
- Reaction temperature (80–120°C) and catalyst loading (5–10 mol% CuI).
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the structural characterization of this compound performed?
- Methodology :
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and confirms regiochemistry .
- Multinuclear NMR : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ 2.5 ppm for CH₃ in CDCl₃) .
- HRMS : Validates molecular formula (e.g., C₈H₇NS requires m/z 149.0295) .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during the synthesis of this compound analogs?
- Challenges : Competing pathways in cyclization (e.g., thieno[3,2-b] vs. thieno[2,3-b] isomers) and steric hindrance from methyl groups.
- Mitigation Strategies :
- Use directing groups (e.g., nitro or amino substituents) to control cyclization .
- Optimize solvent polarity (DMF or DMSO) to favor kinetic vs. thermodynamic products .
- Case Study : In Cu-catalyzed couplings, electron-deficient aryl halides improve yields (70–85%) compared to electron-rich substrates (40–50%) .
Q. How can bioactivity assays be designed to evaluate the pharmacological potential of this compound?
- Experimental Design :
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Assays : Measure COX-2 inhibition in RAW 264.7 macrophages via ELISA (IC₅₀ reported at 12.3 µM for 50% ethanol extracts) .
- Data Interpretation : Compare activity to structural analogs (e.g., 7-chloro derivatives) to establish structure-activity relationships (SAR) .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Analytical Framework :
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent drying).
- Meta-analysis : Compare datasets across studies (e.g., 70% vs. 50% ethanol extracts show varying compound abundance and bioactivity ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
